molecular formula C14H20O3S B13553592 4-Methylcyclohexyl 4-methylbenzenesulfonate CAS No. 93719-20-1

4-Methylcyclohexyl 4-methylbenzenesulfonate

Cat. No.: B13553592
CAS No.: 93719-20-1
M. Wt: 268.37 g/mol
InChI Key: ZXEYWAUEJYOOIU-UHFFFAOYSA-N
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Description

4-Methylcyclohexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H20O3S and a molecular weight of 268.38 g/mol . It is characterized by the presence of a methyl group on both the cyclohexyl and benzene rings, connected through a sulfonate group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then purified to obtain the final product.

Industrial Production Methods

On an industrial scale, the production of 4-Methylcyclohexyl 4-methylbenzenesulfonate follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The process typically includes steps such as mixing, reaction, separation, and purification to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted cyclohexyl and benzene derivatives, alcohols, ketones, and other functionalized compounds .

Scientific Research Applications

4-Methylcyclohexyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylcyclohexyl 4-methylbenzenesulfonate is unique due to the presence of methyl groups on both the cyclohexyl and benzene rings, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research and industry .

Properties

IUPAC Name

(4-methylcyclohexyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3S/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h5-6,9-11,13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEYWAUEJYOOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287027
Record name 4-methylcyclohexyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93719-20-1
Record name NSC48681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylcyclohexyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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